molecular formula C16H23F3N4O B6692728 (3S,4S)-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide

(3S,4S)-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide

Cat. No.: B6692728
M. Wt: 344.38 g/mol
InChI Key: DOAVRLFWPSWDMQ-CHWSQXEVSA-N
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Description

(3S,4S)-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and stereochemistry. Common synthetic routes may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the trifluoromethyl group via nucleophilic substitution or addition reactions.
  • Coupling reactions to attach the pyrazole moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

  • Binding to active sites and inhibiting enzyme activity.
  • Modulating receptor signaling pathways.
  • Altering the structure and function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide can be compared to other pyrrolidine derivatives, such as:
    • (3S,4S)-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methyl-4-(fluoromethyl)pyrrolidine-3-carboxamide.
    • (3S,4S)-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methyl-4-(chloromethyl)pyrrolidine-3-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(3S,4S)-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4O/c1-10-14(7-20-23(10)11-5-3-4-6-11)21-15(24)12-8-22(2)9-13(12)16(17,18)19/h7,11-13H,3-6,8-9H2,1-2H3,(H,21,24)/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAVRLFWPSWDMQ-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)NC(=O)C3CN(CC3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2CCCC2)NC(=O)[C@@H]3CN(C[C@H]3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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